Centa
Overview
Description
Centa is a research compound known for its role as a chromogenic substrate for studying beta-lactamases. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins and cephalosporins. This compound is particularly useful in biochemical assays due to its ability to produce a color change upon hydrolysis by beta-lactamases, making it a valuable tool for detecting and studying these enzymes .
Scientific Research Applications
Centa has a wide range of scientific research applications, particularly in the fields of microbiology, biochemistry, and pharmaceutical research. Some of the key applications include:
Detection of Beta-Lactamases: this compound is widely used in biochemical assays to detect and quantify the activity of beta-lactamases in bacterial samples.
Enzyme Kinetics Studies: Researchers use this compound to study the kinetics of beta-lactamase enzymes, including their substrate specificity, catalytic efficiency, and inhibition by potential inhibitors.
Drug Development: this compound is used in drug development to screen for new beta-lactamase inhibitors that can enhance the efficacy of beta-lactam antibiotics.
Microbial Resistance Research: this compound-based assays are employed to investigate the prevalence and distribution of beta-lactamase-producing bacteria in clinical and environmental samples.
Biochemical Analysis
Biochemical Properties
Centa plays a significant role in biochemical reactions, particularly in the study of β-lactamases . It interacts with these enzymes, which are capable of hydrolyzing the endocyclic peptide bond in β-lactam antibiotics . The nature of these interactions involves the hydrolysis of this compound by the β-lactamases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with β-lactamases. These enzymes hydrolyze this compound, a process that can be used to study the enzymes’ activity . This interaction can provide insights into enzyme inhibition or activation and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Centa can be synthesized through a series of chemical reactions involving the coupling of specific reactants under controlled conditions. The synthesis typically involves the use of organic solvents and reagents to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired purity of the compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires precise control of reaction conditions, purification steps, and quality assurance measures to ensure consistency and purity of the final product. The production process may also involve the use of specialized equipment and facilities to handle the chemicals and reactions safely .
Chemical Reactions Analysis
Types of Reactions: Centa undergoes hydrolysis reactions when exposed to beta-lactamases. The hydrolysis of this compound results in the cleavage of the beta-lactam ring, leading to the formation of a colored product. This reaction is commonly used in biochemical assays to detect the presence and activity of beta-lactamases .
Common Reagents and Conditions: The hydrolysis reaction of this compound typically requires the presence of beta-lactamase enzymes, which act as catalysts. The reaction conditions may include an aqueous buffer solution to maintain the pH and temperature suitable for enzyme activity. The reaction is monitored by measuring the change in absorbance at specific wavelengths corresponding to the colored product .
Major Products Formed: The major product formed from the hydrolysis of this compound is a colored compound that can be detected spectrophotometrically. This product is used as an indicator of beta-lactamase activity in various biochemical assays .
Mechanism of Action
The mechanism of action of Centa involves its hydrolysis by beta-lactamase enzymes. Beta-lactamases recognize the beta-lactam ring structure of this compound and catalyze its cleavage, resulting in the formation of a colored product. This reaction is specific to beta-lactamases, making this compound a valuable tool for detecting and studying these enzymes .
Molecular Targets and Pathways: this compound targets beta-lactamase enzymes, which are responsible for conferring resistance to beta-lactam antibiotics in bacteria. By hydrolyzing this compound, beta-lactamases deactivate the compound and produce a detectable color change, allowing researchers to monitor enzyme activity and study the molecular pathways involved in antibiotic resistance .
Comparison with Similar Compounds
Nitrocefin: A widely used chromogenic substrate for beta-lactamases that produces a red color upon hydrolysis.
Cefinase: Another chromogenic substrate used for detecting beta-lactamase activity.
PADAC: A chromogenic cephalosporin substrate used in beta-lactamase assays.
Centa’s unique properties make it a valuable tool for specific applications in beta-lactamase research and antibiotic resistance studies.
Properties
IUPAC Name |
(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWVVUSAORMBB-VQIMIIECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230061 | |
Record name | CENTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80072-86-2, 9073-60-3 | |
Record name | CENTA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CENTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactamase, β- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Centa in scientific research?
A1: this compound serves as a chromogenic substrate for beta-lactamases. [] Upon hydrolysis by these enzymes, it undergoes a color change, allowing for the detection and quantification of beta-lactamase activity. [] This property makes this compound invaluable for studying antibiotic resistance mechanisms. [, ]
Q2: How does this compound interact with its target, beta-lactamase?
A2: this compound's structure resembles that of beta-lactam antibiotics. [] It acts as a substrate for beta-lactamases, mimicking the antibiotics' interaction with the enzyme. [] The enzyme hydrolyzes the beta-lactam ring of this compound, leading to a color change that can be measured spectrophotometrically. [, ]
Q3: What are the downstream effects of this compound hydrolysis by beta-lactamases?
A3: The hydrolysis of this compound by beta-lactamases results in a measurable color change, serving as a direct indicator of the enzyme's activity. [, ] This allows researchers to:
- Identify the presence of beta-lactamase-producing bacteria. []
- Quantify the enzyme's activity. [, ]
- Investigate the kinetics of beta-lactamase-catalyzed reactions. []
- Evaluate the efficacy of potential beta-lactamase inhibitors. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C20H16N4O8S2 and a molecular weight of 504.5 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for this compound, its synthesis and characterization are well-established in the literature. Interested researchers can refer to those publications for detailed spectroscopic information.
Q6: Can you elaborate on the use of this compound in studying beta-lactamase kinetics?
A7: this compound is considered a good substrate for kinetic studies because its hydrolysis by beta-lactamases results in a significant change in absorbance, allowing for the accurate measurement of reaction rates. [] Researchers can use this compound to determine kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) for different beta-lactamase enzymes. []
Q7: Are there any specific applications of this compound in investigating antibiotic resistance?
A8: this compound's utility in studying antibiotic resistance is highlighted in research on the inhibitory potential of natural substances against beta-lactamases. [, ] By monitoring the hydrolysis of this compound in the presence and absence of potential inhibitors, researchers can assess the effectiveness of these substances in combating antibiotic resistance. [, ]
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